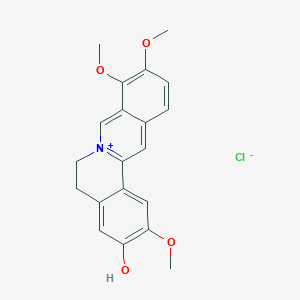

Clorhidrato de Jatrorrizina

Descripción general

Descripción

El cloruro de jatrorrhizina es un alcaloide isoquinoleínico que se encuentra en diversas plantas medicinales, como Coptis chinensis, Rhizoma coptidis y Phellodendron chinense Schneid . Este compuesto es conocido por sus importantes propiedades bioactivas y se ha utilizado en la medicina tradicional china para tratar trastornos metabólicos, gastritis y dolor de estómago .

Aplicaciones Científicas De Investigación

El cloruro de jatrorrhizina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y como estándar en química analítica.

Biología: Se ha estudiado por sus efectos en los procesos celulares y su potencial como agente terapéutico.

Mecanismo De Acción

El mecanismo de acción del cloruro de jatrorrhizina implica varios objetivos y vías moleculares:

Inhibición de la acetilcolinesterasa (AChE): El cloruro de jatrorrhizina es un potente inhibidor de la AChE, que desempeña un papel crucial en la descomposición de la acetilcolina.

Reducción de la captación de serotonina y norepinefrina: Reduce la captación de serotonina y norepinefrina al inhibir los transportadores de captación-2.

Efectos antiinflamatorios y antimicrobianos: El cloruro de jatrorrhizina exhibe propiedades antiinflamatorias y antimicrobianas al interferir con varios procesos celulares.

Safety and Hazards

Jatrorrhizine hydrochloride is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Análisis Bioquímico

Biochemical Properties

Jatrorrhizine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it regulates glucose uptake and utilization and reduces insulin resistance through upregulating the expression of insulin receptor substrate 2 (IRS2), phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1), phosphorylated protein kinase B (p-AKT), phospho-AMP-activated protein kinase (p-AMPK) and glucose transporter 4/1/2 (GLUT4/1/2) .

Cellular Effects

Jatrorrhizine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It promotes and increases the activation of the catalytic domains of tyrosine kinases in the cytoplasm and protein expression in the phosphorylation cascade of the insulin signaling pathway .

Molecular Mechanism

Jatrorrhizine hydrochloride exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases glucose uptake via the specific transporter through the cell surface .

Metabolic Pathways

Jatrorrhizine hydrochloride is involved in several metabolic pathways, interacting with various enzymes or cofactors

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cloruro de jatrorrhizina se puede sintetizar mediante la aislamiento y purificación del licor madre durante la preparación del cloruro de berberina . El proceso implica varios pasos, incluidos métodos químicos, UV, IR, HTLCS y HPLC para garantizar la pureza del compuesto .

Métodos de producción industrial: En entornos industriales, el cloruro de jatrorrhizina se suele aislar de la planta Coptis chinensis. El proceso de extracción implica el uso de disolventes y diversas técnicas de purificación para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El cloruro de jatrorrhizina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.

Reactivos y condiciones comunes: Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones normalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas que se utilicen. Por ejemplo, la oxidación del cloruro de jatrorrhizina puede conducir a la formación de diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

El cloruro de jatrorrhizina es similar a otros alcaloides isoquinoleínicos como la berberina, la palmatina y la columbamina. Es único en sus propiedades bioactivas específicas y su capacidad para inhibir la acetilcolinesterasa con alta selectividad .

Compuestos similares:

Berberina: Conocida por sus propiedades antimicrobianas y antiinflamatorias.

Palmatina: Exhibe efectos bioactivos similares pero con diferentes objetivos moleculares.

Columbamina: Otro alcaloide isoquinoleínico con propiedades antimicrobianas.

El cloruro de jatrorrhizina destaca por su potente inhibición de la acetilcolinesterasa y sus efectos únicos en la captación de serotonina y norepinefrina .

Propiedades

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMUUZMCSNHBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-15-8 | |

| Record name | Jatrorrhizine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jatrorrhizine Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

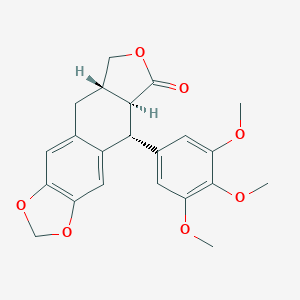

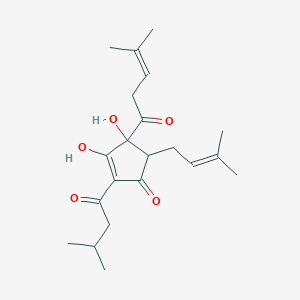

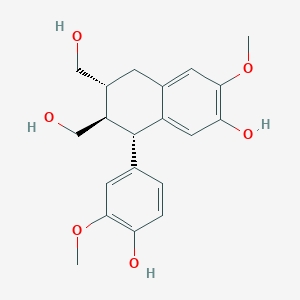

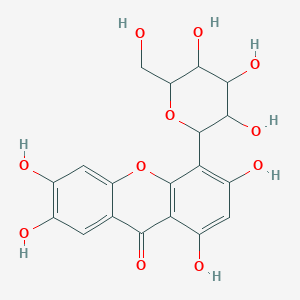

Feasible Synthetic Routes

Q1: How does jatrorrhizine hydrochloride exert its anti-inflammatory effects?

A1: [] JH has been shown to attenuate tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in mouse brain endothelial cells (MBECs). It achieves this by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation, while enhancing mitochondrial membrane potential (MMP) and maintaining ATP synthesis. Additionally, JH regulates the expression of inflammatory cytokines and increases the activation of endothelial nitric oxide synthase (eNOS). These protective effects are linked to the increased protein expression of the peroxisome proliferator-activated receptor-γ (PPAR-γ) gene.

Q2: What is the role of JH in suppressing osteoclastogenesis?

A2: [] JH has demonstrated inhibitory effects on RANKL-induced osteoclast formation and bone resorption in vitro. It also protects against titanium particle-induced osteolysis in vivo. Mechanistically, JH suppresses RANKL-induced activation of MAPKs (p38 and ERK), which in turn downregulates the production of NFATc1 and the expression of NFATc1-regulated osteoclastic marker genes like TRAP, CTR, and CTSK.

Q3: Can JH affect tumor neovascularization?

A3: [] Research indicates that JH can reduce C8161 cell-mediated neovascularization in both in vitro and in vivo settings. It impedes the expression of the gene for VE-cadherin, a protein crucial for tumor vasculogenic mimicry and angiogenesis.

Q4: How does JH interact with G-quadruplex DNA?

A4: [] Studies using NMR, ESI-MS, and circular dichroism (CD) spectroscopies confirmed that JH binds to G-quadruplex DNA formed from a G-rich sequence involved in pilin variation in Neisseria gonorrhoeae. This binding occurs with high selectivity over the corresponding duplex DNA.

Q5: Does JH affect insulin resistance?

A5: [] Studies on 3T3-L1 adipocytes showed that JH significantly reduced glucose concentration in the culture medium, indicating an improvement in insulin resistance. This effect was comparable to the action of rosiglitazone maleate.

Q6: How does JH impact the progression of rheumatoid arthritis?

A6: [] In a collagen-induced arthritis (CIA) rat model, JH treatment effectively prevented the progression and development of RA. This effect was demonstrated through the reduction of inflammation and suppression of bone destruction.

Q7: Can JH influence the behavior of fibroblast-like synoviocytes (FLS) in rheumatoid arthritis?

A7: [] In vitro studies revealed that JH effectively attenuated the destructive phenotypes of MH7A cells (a type of FLS). These effects included inhibiting proliferation, migration, and the production of inflammatory mediators.

Q8: What is the mechanism behind JH's effect on MH7A cells?

A8: [] JH was found to suppress TNFα-stimulated activations of nuclear factor of kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) (ERK and p38) in MH7A cells. This suppression led to the downregulation of proinflammatory cytokines, potentially contributing to the antiproliferative and antimigratory activities observed in FLS cells.

Q9: What is the molecular formula and weight of jatrorrhizine hydrochloride?

A9: The molecular formula of jatrorrhizine hydrochloride is C20H20ClNO4, and its molecular weight is 373.84 g/mol.

Q10: What analytical techniques are commonly employed to identify and quantify JH?

A10: Various analytical methods are used to study JH, with High-Performance Liquid Chromatography (HPLC) being predominantly featured in the research papers. [, , , , , , , , , , , , , , , , , , , , , , ]. Other techniques include thin-layer chromatography (TLC) [, ] and mass spectrometry (MS) coupled with HPLC [, ].

Q11: Are there specific considerations for analyzing JH in complex mixtures like plant extracts?

A11: Analyzing JH in complex matrices often requires sample preparation steps to eliminate interfering compounds. Solid-phase extraction (SPE) is frequently employed for this purpose [, , ].

Q12: Does JH interact with other drugs?

A12: [] JH has been found to potentiate the neuraminidase inhibitory effect of oseltamivir towards H7N9 influenza. This synergistic effect suggests a potential for combination therapy.

Q13: How does the combination of JH and oseltamivir enhance N9 inhibition?

A13: [] Molecular docking studies reveal that both JH and oseltamivir bind to the active site of N9 neuraminidase, albeit at different positions without overlapping. This non-overlapping binding, along with their respective hydrogen bond and pi-pi interactions with the enzyme, likely contribute to the enhanced inhibitory effect observed when both compounds are present.

Q14: Are there any known drug-metabolizing enzyme interactions with JH?

A14: While specific studies focusing on JH's interaction with drug-metabolizing enzymes are limited within the provided research, its potential interaction with these enzymes warrants further investigation, particularly in the context of potential drug interactions.

Q15: What is known about the absorption and distribution of JH?

A15: [] Studies using a Caco-2 monolayer model, which mimics the intestinal epithelial barrier, have shown that JH is absorbed across the intestinal epithelium. The presence of other alkaloids found in Coptidis Rhizoma, such as coptisine, jatrorrhizine, berberine, and palmatine, appears to enhance the absorption of each individual alkaloid, including JH.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

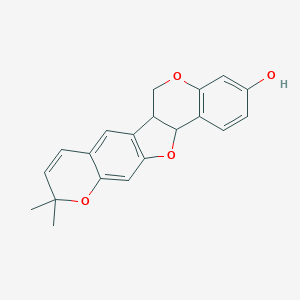

![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)

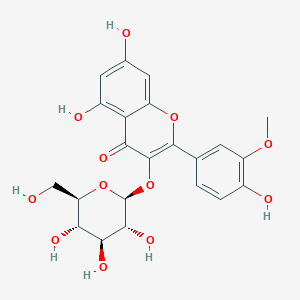

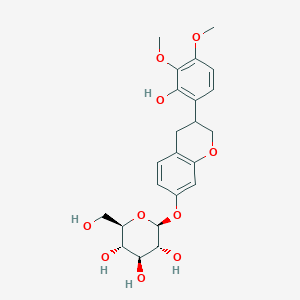

![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)